[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Antimitotic activity Pyrrolizidine alkaloid analogues Hepatotoxicity research

This 95% purity cis-2,3-bis(hydroxymethyl)pyrrolidine scaffold is the definitive choice for programs requiring a synthanecine bioisostere or a dual-functionalization handle for parallel library synthesis. Unlike 2,4- or 2,5-regioisomers, its adjacent diol geometry uniquely mimics pyrrolizidine necine bases, enabling metabolic activation studies without complex natural product synthesis. The highly polar profile (LogP -1.05, TPSA 52.5 Ų) makes it ideal for extracellular target campaigns where low CNS penetration is desired. Procure this specific regioisomer to ensure conformational integrity and consistent hydrogen-bonding networks in your SAR exploration.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13194086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CNC(C1CO)CO
InChIInChI=1S/C6H13NO2/c8-3-5-1-2-7-6(5)4-9/h5-9H,1-4H2
InChIKeyDXGXWWMWDFKZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: Procurement Guide for the Pyrrolidine-2,3-diyldimethanol Scaffold


[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol (CAS 1637646-92-4), systematically named pyrrolidine-2,3-diyldimethanol, is a C6H13NO2 pyrrolidine derivative featuring two primary hydroxymethyl substituents at the 2- and 3-positions of the saturated five-membered nitrogen heterocycle . The compound serves as a cis-2,3-disubstituted scaffold with dual hydroxyl functionality, enabling bidirectional derivatization via etherification, esterification, or oxidation pathways [1]. Its structural framework places it within the broader class of hydroxymethyl pyrrolidines that find application as synthetic intermediates, chiral building block precursors, and scaffold elements in medicinal chemistry programs targeting receptor modulation and enzyme inhibition [2].

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: Why Pyrrolidine Regioisomers and Substitution Variants Are Not Interchangeable


The pyrrolidine scaffold tolerates multiple regioisomeric hydroxymethyl substitution patterns (2,3-; 2,4-; 2,5-; 3,4-), each producing distinct spatial orientation of functional groups, hydrogen-bonding geometry, and physicochemical properties. [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol bears both hydroxyl groups on adjacent carbons (cis-2,3-disubstituted), a configuration that fundamentally alters conformational flexibility, intramolecular hydrogen bonding capacity, and subsequent derivatization outcomes compared to the 2,4- or 2,5-diyldimethanol isomers [1]. Generic substitution with an alternative regioisomer changes the three-dimensional pharmacophore presentation in receptor binding applications and alters the stereoelectronic environment governing reactivity at the pyrrolidine nitrogen [2]. Furthermore, the 2,3-bishydroxymethyl architecture has been explicitly characterized as a synthanecine scaffold — a monocyclic analogue of pyrrolizidine alkaloid necine bases — with documented bioisosteric and metabolic activation properties not shared by other substitution patterns [3].

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: Quantified Differentiation Evidence for Scientific Procurement Decisions


2,3-Bishydroxymethyl Pyrrolidines Exhibit Antimitotic Activity Differentiated from Pyrrole Analogues in Rat Hepatocyte Assays

In comparative antimitotic evaluation using a rat liver parenchymal cell line, 2,3-bis-hydroxymethyl-1-methylpyrrolidine (the N-methylated derivative of the target scaffold) demonstrated a distinct activity-cytotoxicity profile relative to bifunctional pyrrole compounds. Bifunctional compounds including the 2,3-bishydroxymethyl-pyrrolidine framework and dehydroretronecine exhibited the highest antimitotic activity while maintaining the lowest cytotoxicity, whereas the monofunctional 3-hydroxymethyl-1-methylpyrrole showed reduced antimitotic potency and the less chemically reactive bifunctional pyrrole analogues displayed different cytotoxicity profiles [1].

Antimitotic activity Pyrrolizidine alkaloid analogues Hepatotoxicity research

Chemoselective Reduction of 2,3-Bisethoxycarbonyl-1-methyl-3-pyrroline Enables Controlled Access to Pyrrolidine versus Pyrroline Frameworks

The synthetic utility of the 2,3-bishydroxymethyl-pyrrolidine scaffold is fundamentally linked to its chemoselective preparation from 2,3-bisethoxycarbonyl-1-methyl-3-pyrroline precursors. Mattocks (1974) demonstrated that reduction with lithium aluminum hydride (LiAlH4) yields predominantly the pyrrolidine product (synthanecine B), whereas reduction using di-isobutylaluminum hydride (DIBAL-H) selectively produces the 3-pyrroline derivative (synthanecines A and C). This reagent-controlled divergence enables selective access to either the saturated pyrrolidine or unsaturated pyrroline framework from a common precursor, a synthetic control point not available with alternative hydroxymethyl pyrrolidine regioisomers lacking the 2,3-disubstitution pattern [1].

Chemoselective reduction Synthanecine synthesis Pyrrolizidine alkaloid analogues

Cis-2,3-Disubstitution Pattern Enables Stereocontrolled Synthesis via Cyclic Imine Reduction Not Accessible with 2,4- or 2,5-Regioisomers

The cis-2,3-disubstituted pyrrolidine framework can be accessed through a stereoselective synthetic methodology that exploits C-3 substituent control during cyclic imine reduction. This general stereocontrolled synthesis, reported for cis-2,3-disubstituted pyrrolidines from acyclic precursors, relies on the spatial proximity and stereoelectronic communication between the 2- and 3-positions that is unique to this regioisomeric arrangement [1]. The 2,4-diyldimethanol and 2,5-diyldimethanol regioisomers cannot be prepared via this stereocontrolled approach due to the absence of adjacent substitution controlling elements. The target compound therefore represents a stereochemically defined scaffold whose cis configuration is synthetically enforced by the 2,3-substitution pattern, whereas alternative regioisomers require entirely different synthetic strategies with distinct stereochemical outcomes [2].

Stereoselective synthesis cis-2,3-disubstituted pyrrolidines Cyclic imine reduction

Predicted Physicochemical Profile (LogP -1.0509, TPSA 52.49 Ų) Distinguishes 2,3-Diyldimethanol from Higher Lipophilicity 2,4- and 2,5-Regioisomers

Computational property predictions for pyrrolidine-2,3-diyldimethanol indicate a LogP of -1.0509 and a topological polar surface area (TPSA) of 52.49 Ų . This hydrophilic profile (negative LogP) contrasts with the higher lipophilicity typical of pyrrolidine derivatives bearing non-adjacent hydroxymethyl substitution, such as pyrrolidine-2,5-diyldimethanol, which is reported as a 1.025 g/mL density liquid at 25°C with different solubility characteristics [1]. The negative LogP value of the 2,3-regioisomer predicts enhanced aqueous solubility and reduced passive membrane permeability compared to regioisomers with greater hydrophobic character, a distinction with direct implications for formulation development, biological assay compatibility, and pharmacokinetic behavior in downstream applications.

Physicochemical properties LogP TPSA Drug-likeness

Chiral Pyrrolidine-2-yl-methanol Derivatives Require Defined Enantiomeric Purity for Pharmacologically Active Compound Synthesis

Chiral pyrollidine-2-yl-methanol derivatives serve as versatile building blocks for the stereospecific synthesis of pharmacologically active compounds [1]. The presence of two chiral centers in the [3-(hydroxymethyl)pyrrolidin-2-yl]methanol scaffold (at the 2- and 3-positions) necessitates rigorous enantiomeric purity specification for any application involving chiral target molecules. Patented analytical methods have been developed specifically for separating and detecting (S)-pyrrolidin-2-ylmethanol from its enantiomer using derivatization reagents and normal-phase HPLC [2]. For the 2,3-diyldimethanol scaffold, the additional stereocenter at the 3-position amplifies the stereochemical complexity: the compound can exist as four stereoisomers (two enantiomeric pairs of diastereomers). This stereochemical richness distinguishes it from monohydroxymethyl pyrrolidines (e.g., prolinol, CAS 23356-96-9) which possess only a single stereocenter and two enantiomers [3].

Chiral building blocks Enantiomeric purity Stereospecific synthesis

Synthanecine A Carbamate Esters Exhibit Hepatotoxicity Comparable to Natural Pyrrolizidine Alkaloids, Validating Scaffold Bioisosterism

The 2,3-bishydroxymethyl-pyrrolidine framework (synthanecine scaffold) has been validated as a functional bioisostere of natural pyrrolizidine alkaloid necine bases. Specifically, the unsaturated synthanecine carbamate ester (XVII) demonstrated biological effects similar to those of the toxic pyrrolizidine alkaloid monocrotaline (IV) [1]. Macrocyclic synthanecine A diesters are capable of hepatotoxic actions comparable to pyrrolizidine alkaloids, with toxicity greatly influenced by the nature of the acid moiety. Notably, synthanecine A 3,3-dimethylglutarate exhibited toxicity equaling that of the most toxic natural pyrrolizidine alkaloids tested [2]. This bioisosteric equivalence is structurally contingent upon the 2,3-bishydroxymethyl substitution pattern, as the spatial arrangement of the two hydroxymethyl groups mimics the geometry of the bicyclic necine base diol system present in natural alkaloids.

Bioisosterism Pyrrolizidine alkaloid analogues Hepatotoxicity modeling

[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol: Evidence-Backed Application Scenarios for Scientific Procurement


Pyrrolizidine Alkaloid Toxicology Research and Metabolic Activation Studies

The 2,3-bishydroxymethyl-pyrrolidine scaffold (synthanecine framework) serves as a validated monocyclic bioisostere of pyrrolizidine alkaloid necine bases, demonstrating hepatotoxicity comparable to monocrotaline and other natural toxic alkaloids [1]. The compound's bifunctional hydroxyl groups enable esterification to produce carbamate or macrocyclic diester derivatives that undergo metabolic activation to DNA-alkylating pyrrole species . This application is uniquely enabled by the 2,3-substitution pattern, which geometrically mimics the diol system of natural bicyclic necine bases — a feature not shared by 2,4- or 2,5-diyldimethanol regioisomers. Researchers investigating mechanisms of pyrrolizidine alkaloid-induced hepatotoxicity, pneumotoxicity, or carcinogenicity can employ this scaffold to generate simplified analogues without requiring complex natural product total synthesis.

Stereodefined Building Block for Chiral Pharmaceutical Intermediate Synthesis

The cis-2,3-disubstituted pyrrolidine framework provides a stereochemically defined scaffold accessible via stereocontrolled cyclic imine reduction methodologies [1]. The presence of two adjacent stereocenters distinguishes this scaffold from monohydroxymethyl pyrrolidines (e.g., prolinol) and offers enhanced stereochemical complexity for structure-activity relationship studies. Chiral pyrrolidine-2-yl-methanol derivatives are established building blocks for stereospecific synthesis of pharmacologically active compounds , and the 2,3-diyldimethanol variant extends this utility by providing an additional functionalization handle and stereocenter. Procurement for chiral synthesis applications requires specification of enantiomeric/diastereomeric purity, which can be validated using established derivatization-HPLC methods adapted from (S)-pyrrolidin-2-ylmethanol analytical protocols .

Aqueous-Compatible Scaffold for Polar Drug Discovery Programs

With predicted LogP of -1.0509 and TPSA of 52.49 Ų, [3-(hydroxymethyl)pyrrolidin-2-yl]methanol exhibits a hydrophilic profile distinct from alternative pyrrolidine diyldimethanol regioisomers [1]. This physicochemical signature predicts high aqueous solubility and limited passive membrane permeability, making the scaffold particularly suitable for drug discovery programs targeting extracellular or cell-surface receptors (e.g., GPCRs, transporters) where high polarity and low brain penetration are desirable properties. The hydroxymethyl pyrrolidine class has been patented for beta-3 adrenergic receptor agonist applications , and the 2,3-diyldimethanol scaffold offers a more polar alternative to the substituted hydroxymethyl pyrrolidines described in such patents. Procurement for medicinal chemistry campaigns should prioritize this regioisomer when aqueous assay compatibility and reduced off-target CNS exposure are program objectives.

Dual-Directional Derivatization for Focused Library Synthesis

The two primary hydroxyl groups in the 2,3-diyldimethanol scaffold provide orthogonal or sequential derivatization sites for parallel library synthesis. Unlike 2-(hydroxymethyl)pyrrolidines which offer only a single functionalization handle, the bis(hydroxymethyl) architecture enables systematic exploration of substitution effects at both positions. The 2,3-adjacent substitution pattern creates unique conformational constraints and intramolecular hydrogen-bonding networks not present in 2,4- or 2,5-regioisomers [1]. Researchers constructing focused libraries of pyrrolidine-based inhibitors (e.g., for glycosidases, mannosidases, or receptor targets) can exploit this bidirectional functionalization to generate structurally diverse analogues from a single scaffold while maintaining the stereoelectronic signature of the 2,3-disubstituted framework. Procurement of the scaffold in sufficient quantity and purity (>95%) enables parallel medicinal chemistry campaigns where structure-activity relationships require systematic variation of both hydroxymethyl positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.